molecular formula C18H18ClN5OS B12152495 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B12152495
M. Wt: 387.9 g/mol
InChI Key: SIRNYABJVAZQGG-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities, including antifungal, anticancer, and antibacterial properties

Preparation Methods

The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide typically involves the reaction of polyfunctionalized triazole with various reagents. One common synthetic route includes the reaction of triazole with β-dicarbonyl compounds, arylidene malononitriles, and aromatic aldehydes in the presence of ortho-phosphoric acid . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfanyl groups are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethylformamide (DMF) and acetonitrile. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exhibiting antifungal activity. Additionally, the compound may interact with DNA and proteins, leading to its anticancer and antibacterial effects .

Comparison with Similar Compounds

Similar compounds to 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide include other triazole derivatives such as:

  • 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
  • 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
  • 2-{[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .

Properties

Molecular Formula

C18H18ClN5OS

Molecular Weight

387.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C18H18ClN5OS/c1-11-6-3-4-7-13(11)17-22-23-18(24(17)20)26-10-16(25)21-15-9-5-8-14(19)12(15)2/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

SIRNYABJVAZQGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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